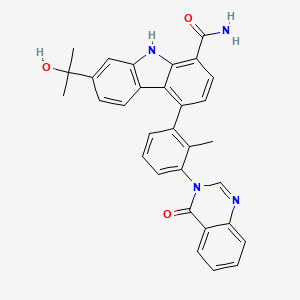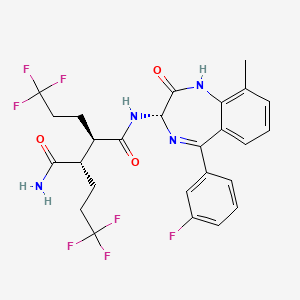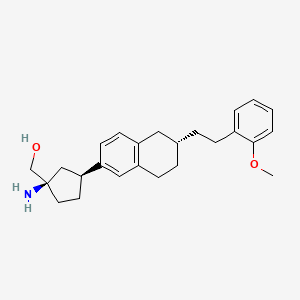
BRD5529
Vue d'ensemble
Description
BRD5529 est un composé chimique connu pour son rôle d'inhibiteur de la protéine 9 contenant le domaine de recrutement de la caspase. Ce composé a montré un potentiel significatif dans l'inhibition des voies de signalisation pro-inflammatoires, en particulier celles induites par les β-glucanes fongiques. Ses propriétés uniques en font un candidat précieux pour la recherche dans divers domaines, notamment la médecine et la biochimie .
Mécanisme D'action
Target of Action
Methylbenzamido nicotinic acid, similar to its parent compound nicotinic acid (also known as niacin or vitamin B3), is likely to target nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, these receptors are found on dopaminergic neurons in the cortico-limbic pathways .
Mode of Action
The compound’s interaction with its targets involves acting as an agonist at nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of downstream effects.
Biochemical Pathways
Methylbenzamido nicotinic acid, like niacin, is involved in the formation of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . The compound also affects the NAD-dependent pathways .
Pharmacokinetics
Niacin is well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of methylbenzamido nicotinic acid’s action are likely to include changes in lipid metabolism and cellular energy production, given its role in the formation of NAD and NADP . It may also have effects on cellular redox reactions and other metabolic processes .
Action Environment
The action, efficacy, and stability of methylbenzamido nicotinic acid can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .
Analyse Biochimique
Biochemical Properties
Methylbenzamido nicotinic acid interacts with various enzymes, proteins, and other biomolecules. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions
Cellular Effects
The effects of Methylbenzamido nicotinic acid on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
The molecular mechanism of action of Methylbenzamido nicotinic acid involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylbenzamido nicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Methylbenzamido nicotinic acid can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Methylbenzamido nicotinic acid is involved in various metabolic pathways. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions
Transport and Distribution
Methylbenzamido nicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methylbenzamido nicotinic acid and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BRD5529 est synthétisé par une série de réactions chimiques impliquant l'interaction de réactifs spécifiques dans des conditions contrôlées. La synthèse implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction. La voie de synthèse exacte peut varier, mais elle comprend généralement des étapes telles que la substitution nucléophile, la réduction et la purification par chromatographie .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements et de réactifs de qualité industrielle pour garantir un rendement et une pureté élevés. La production est effectuée dans des environnements contrôlés pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
BRD5529 subit diverses réactions chimiques, notamment:
Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactions impliquant this compound nécessitent généralement des réactifs spécifiques tels que des agents oxydants, des agents réducteurs et des catalyseurs. Les conditions comprennent une température, une pression et un pH contrôlés pour garantir le résultat souhaité de la réaction .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme réactif dans diverses réactions chimiques et études.
Biologie: Étudié pour son rôle dans l'inhibition des voies de signalisation pro-inflammatoires.
Médecine: Exploré comme agent thérapeutique potentiel pour les conditions impliquant une inflammation excessive, telle que la maladie inflammatoire de l'intestin.
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant l'interaction entre la protéine 9 contenant le domaine de recrutement de la caspase et ses partenaires de liaison. Cette inhibition perturbe les voies de signalisation en aval qui conduisent à l'inflammation. Le composé cible spécifiquement l'interaction protéine-protéine, réduisant ainsi la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha .
Applications De Recherche Scientifique
BRD5529 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting proinflammatory signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation, such as inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparaison Avec Des Composés Similaires
Composés similaires
BRD3308: Un autre inhibiteur de la protéine 9 contenant le domaine de recrutement de la caspase avec des propriétés similaires.
BRD4592: Connu pour son rôle dans l'inhibition des voies de signalisation pro-inflammatoires.
BRD9876: Un composé ayant des effets comparables sur l'inflammation
Unicité de BRD5529
This compound se démarque par sa grande puissance et sa spécificité dans l'inhibition de la protéine 9 contenant le domaine de recrutement de la caspase. Sa solubilité et sa stabilité favorables en font un choix de prédilection pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHESBABUHJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does suramin affect ATP signaling in the synaptic cleft of the Torpedo electric organ?
A1: The research demonstrates that suramin acts as a potent, non-competitive inhibitor of ecto-apyrase activity in the Torpedo electric organ []. Ecto-apyrases are enzymes located on the outer surface of cells, responsible for the hydrolysis of extracellular ATP. By inhibiting these enzymes, suramin prevents the breakdown of ATP released alongside acetylcholine at the synapse. This leads to an increased concentration of ATP in the synaptic cleft.
Q2: What is the significance of suramin's inhibitory effect on ecto-apyrase in the context of synaptic depression?
A2: The study reveals that suramin significantly reduces synaptic depression in the Torpedo electric organ []. Synaptic depression is a phenomenon where the strength of synaptic transmission decreases with repetitive stimulation. The researchers propose a mechanism where the accumulated ATP, due to suramin's inhibition of ecto-apyrase, gets converted to adenosine. Adenosine, acting on A1 purinoceptors, then mediates the observed reduction in synaptic depression. This highlights the crucial role of ATP hydrolysis and adenosine signaling in regulating synaptic transmission.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)
![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)



![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)


